4-Fluoroisoindoline
Overview
Description
4-Fluoroisoindoline (4-FI) is a heterocyclic compound that was first synthesized in 1965 by the chemists G. A. Olah and K. S. Pitzer. Since then, 4-FI has been studied extensively due to its unique properties, which have been found to have potential applications in the field of medicinal chemistry. In particular, 4-FI has been shown to possess a wide range of biological activities, including anti-tumor, antifungal, anti-inflammatory, and anti-diabetic effects. Moreover, its ability to bind to a wide variety of targets has made it a promising candidate for drug discovery and development.
Scientific Research Applications
1. Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles, including those derived from 4-fluoroisoindoline, play a critical role in pharmaceutical and agrochemical industries. These compounds, like 4-fluoroisoquinoline, are synthesized through various methods, including rhodium-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, showcasing diverse applications in medicinal chemistry (Wu et al., 2017).
2. Protoporphyrinogen Oxidase Inhibitors for Herbicide Development
This compound derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicide discovery. Studies involving molecular docking and synthesis of novel phthalimide derivatives, including this compound, have demonstrated significant herbicidal activities, indicating the potential of these compounds in agricultural applications (Gao et al., 2019).
3. Imaging and Cellular Studies
This compound derivatives, such as fluorescent histone deacetylase inhibitors, have been used in fluorescence microscopy studies for cellular imaging. These compounds provide insights into cellular uptake mechanisms and are utilized for intracellular studies, highlighting their importance in biological research (Fleming et al., 2015).
4. Anticancer Research
Compounds containing this compound structures have been explored in cancer research. For instance, studies involving fluorouracil, a related compound, in chemotherapy for colorectal cancer, demonstrate the broader implications of fluoroisoindoline derivatives in oncology (Labianca et al., 1995).
5. Synthesis and Structural Analysis
Research on this compound includes its synthesis and analysis, where it serves as a model for understanding the chemical and physical properties of fluorinated compounds. These studies contribute to the development of new synthetic methods and the analysis of molecular structures (Potenti et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMWFNXDSVYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564158 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127168-78-9 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of a 4-fluoroisoindoline moiety influence the biological activity of Pomalidomide derivatives?
A1: While the provided research doesn't explicitly investigate the impact of this compound on Pomalidomide's activity, one study [] focuses on synthesizing novel Pomalidomide derivatives linked with diphenylcarbamide. These derivatives, synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, exhibited promising inhibitory activity against indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). This suggests that incorporating this compound within a larger molecular framework can contribute to desirable biological activity profiles. Further research is needed to understand the specific contribution of this compound to the overall activity and to explore its potential in modulating Pomalidomide's known mechanisms of action.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on this compound derivatives as potential herbicides?
A2: Research [] highlights the design and synthesis of novel N-phenyl phthalimides, including this compound derivatives, as potential PPO inhibitors for herbicide development. The study employed molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco (mtPPO). Various modifications were introduced to the this compound scaffold, and their impact on herbicidal activity was evaluated. For instance, compound 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione) displayed promising herbicidal activity, suggesting that the presence of specific substituents on the phenyl ring attached to the this compound core significantly influences its interaction with PPO and its overall efficacy. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for targeted biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.